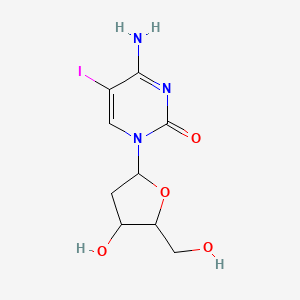

5-Iodo-2'-deoxycytidine

Descripción general

Descripción

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La ibacitabina se puede sintetizar mediante la yodación de la 2’-desoxicitidina. El proceso implica la reacción de la 2’-desoxicitidina con yodo y un agente oxidante adecuado, como el yodato de sodio, en un medio acuoso. La reacción se lleva a cabo típicamente a temperatura ambiente y se monitoriza hasta que se forma el producto deseado .

Métodos de producción industrial

La producción industrial de ibacitabina sigue una ruta sintética similar pero a mayor escala. El proceso implica el uso de reactivos de alta pureza y condiciones de reacción controladas para garantizar la calidad consistente del producto final. La mezcla de reacción se purifica utilizando técnicas como la cristalización o la cromatografía para obtener la ibacitabina en su forma pura .

Análisis De Reacciones Químicas

Tipos de reacciones

La ibacitabina sufre varios tipos de reacciones químicas, que incluyen:

Reacciones de sustitución: El átomo de yodo en la ibacitabina se puede sustituir por otros nucleófilos, como grupos hidroxilo o amino, en condiciones apropiadas.

Reacciones de oxidación y reducción: La ibacitabina puede sufrir reacciones de oxidación y reducción, lo que lleva a la formación de varios derivados.

Reactivos y condiciones comunes

Reacciones de sustitución: Los reactivos comunes incluyen nucleófilos como el hidróxido de sodio o el amoníaco.

Reacciones de oxidación y reducción: Se utilizan reactivos como el peróxido de hidrógeno o el borohidruro de sodio para las reacciones de oxidación y reducción, respectivamente.

Productos principales formados

Los productos principales formados a partir de estas reacciones incluyen varios derivados yodados y desyodados de la ibacitabina, que pueden tener diferentes actividades biológicas .

Aplicaciones Científicas De Investigación

Antiviral Research

Mechanism of Action

5-Iodo-2'-deoxycytidine is primarily utilized in antiviral research due to its ability to inhibit viral replication. It has shown effectiveness against several viruses, including the human immunodeficiency virus (HIV) and herpes simplex virus (HSV). The compound integrates into viral DNA during replication, leading to termination of viral DNA synthesis, which is critical in developing antiviral therapies .

Case Studies

- A study highlighted the efficacy of this compound in inhibiting HIV replication in vitro, demonstrating a significant reduction in viral load when used alongside other antiretroviral agents .

- Another investigation focused on the compound's role in treating HSV infections, revealing that it reduced lesion formation and viral shedding in animal models .

Cancer Research

Role in Tumor Cell Proliferation

In cancer research, this compound serves as a nucleoside analog that interferes with DNA synthesis in rapidly dividing tumor cells. This interference can lead to apoptosis or cell cycle arrest, making it a potential candidate for targeted cancer therapies .

Data Table: Effects on Cancer Cell Lines

| Cell Line | Concentration (µM) | Inhibition (%) |

|---|---|---|

| HeLa | 10 | 70 |

| MCF-7 | 20 | 85 |

| A549 | 15 | 60 |

Case Studies

- Clinical trials have demonstrated that incorporating this compound into chemotherapy regimens enhances the cytotoxic effects against various cancers, including breast and lung cancer .

- Preclinical studies indicated that the compound could improve the therapeutic index when used as a radiosensitizer in combination with radiation therapy .

Genetic Studies

DNA Synthesis and Repair Mechanisms

Researchers employ this compound to study DNA synthesis and repair mechanisms. Its incorporation into DNA allows scientists to track and analyze the effects of halogenation on nucleic acids, providing insights into genetic disorders and potential therapeutic interventions .

Case Studies

- A study utilized this compound to investigate mutations induced by oxidative stress, revealing critical pathways involved in DNA repair processes .

- Another research project examined the impact of halogenated nucleotides on replication fidelity, contributing to our understanding of mutagenesis and cancer development .

Pharmaceutical Development

Synthesis of Nucleoside Analogs

In pharmaceutical development, this compound is integral to synthesizing new nucleoside analogs. These analogs are crucial for developing drugs targeting various diseases, enhancing therapeutic options available for patients .

Data Table: Comparison of Nucleoside Analog Potency

| Analog | Target Virus | Potency (IC50 µM) |

|---|---|---|

| This compound | HIV | 0.5 |

| 5-Bromo-2'-deoxycytidine | HSV | 1.0 |

| 2',3'-Dideoxycytidine | HCV | 0.8 |

Genetic Engineering

CRISPR and Gene Editing Applications

The compound is also applied in genetic engineering techniques such as CRISPR. By incorporating this compound into genetic constructs, researchers can achieve precise modifications of genetic material, paving the way for advancements in gene therapy .

Case Studies

Mecanismo De Acción

La ibacitabina ejerce sus efectos antivirales inhibiendo la síntesis de ADN viral. Se incorpora al ADN viral durante la replicación, lo que lleva a la terminación de la cadena y la inhibición de la posterior síntesis de ADN. Esto evita que el virus se replique y se propague . El objetivo molecular principal de la ibacitabina es la enzima ADN polimerasa viral, que es esencial para la replicación viral .

Comparación Con Compuestos Similares

Compuestos similares

Azacitidina: Un análogo de nucleósido que se utiliza en el tratamiento de síndromes mielodisplásicos y leucemia mieloide aguda.

Decitabina: Otro análogo de nucleósido con aplicaciones similares a la azacitidina.

Unicidad de la ibacitabina

La ibacitabina es única debido a su actividad antiviral específica contra el herpes labial. A diferencia de la azacitidina y la decitabina, que se utilizan principalmente en el tratamiento de neoplasias hematológicas, la ibacitabina se utiliza tópicamente para infecciones virales . Además, la presencia del átomo de yodo en la estructura de la ibacitabina la distingue de otros análogos de nucleósidos .

Actividad Biológica

5-Iodo-2'-deoxycytidine (IdC) is a nucleoside analog of deoxycytidine that has garnered attention for its potential therapeutic applications, particularly in oncology and virology. This article provides a comprehensive overview of the biological activity of IdC, focusing on its mechanisms of action, incorporation into DNA, antiviral properties, and implications in cancer treatment, supported by case studies and research findings.

This compound functions primarily as an antiviral and antitumor agent. Its mechanism involves:

- Incorporation into DNA: IdC can be incorporated into viral and cellular DNA in place of deoxycytidine. This incorporation disrupts normal DNA replication and transcription processes, leading to impaired viral replication and potential cytotoxic effects on cancer cells .

- Inhibition of Deaminases: The presence of halogen atoms (iodine) in IdC makes it less susceptible to deamination compared to its non-halogenated counterparts. This stability enhances its retention within the DNA structure, thereby prolonging its biological activity .

Incorporation into DNA

Research has shown that the incorporation rates of IdC into DNA can vary significantly depending on the cellular context:

- In HSV-infected cells, up to 45% of the counts associated with DNA pyrimidines were identified as iodocytosine when deaminase inhibitors were used .

- A study indicated that in transformed cells with the thymidine kinase gene from HSV-1, substantial incorporation (16%) of iodocytosine occurred, highlighting the specificity of cellular nucleoside kinases .

Antiviral Properties

IdC exhibits significant antiviral activity against various viruses, particularly herpes simplex virus (HSV) types 1 and 2. Key findings include:

- Selective Inhibition: IdC demonstrates selective inhibition of HSV replication. Studies have shown that it can effectively inhibit viral replication at concentrations that are marginally toxic to host cells .

- Comparison with Other Analogues: Compared to other nucleoside analogs like bromodeoxycytidine, IdC has shown enhanced efficacy due to its ability to perturb methylation processes critical for viral maturation .

Case Studies and Clinical Applications

Several studies have explored the clinical applications of IdC:

- Cancer Treatment: In clinical settings, IdC has been evaluated for its effectiveness against various cancers, including adenocarcinoma and squamous cell carcinoma. It has shown promise in reducing tumor growth when incorporated into treatment regimens .

- Pharmacological Studies: A pharmacological study indicated that IdC could be effectively utilized in combination therapies for enhancing the cytotoxic effects against malignant cells while maintaining a favorable safety profile .

Research Findings Summary

The following table summarizes key research findings related to the biological activity of this compound:

Propiedades

IUPAC Name |

4-amino-1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12IN3O4/c10-4-2-13(9(16)12-8(4)11)7-1-5(15)6(3-14)17-7/h2,5-7,14-15H,1,3H2,(H2,11,12,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEVJJMPVVFNAHZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=C(C(=NC2=O)N)I)CO)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12IN3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00862286 | |

| Record name | 4-Amino-1-(2-deoxypentofuranosyl)-5-iodopyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00862286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

353.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

611-53-0 | |

| Record name | 5-Iodo-2'-deoxycytidine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=527083 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.